molecular formula C13H10F3NO3 B11838892 2-(2-Methyl-4-oxo-6-(trifluoromethyl)quinolin-1(4H)-yl)acetic acid

2-(2-Methyl-4-oxo-6-(trifluoromethyl)quinolin-1(4H)-yl)acetic acid

Cat. No.: B11838892
M. Wt: 285.22 g/mol
InChI Key: RRBYKVQPTJKLQG-UHFFFAOYSA-N
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Description

2-(2-Methyl-4-oxo-6-(trifluoromethyl)quinolin-1(4H)-yl)acetic acid is a complex organic compound belonging to the quinoline family. This compound is characterized by the presence of a trifluoromethyl group, a methyl group, and an acetic acid moiety attached to a quinoline core. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methyl-4-oxo-6-(trifluoromethyl)quinolin-1(4H)-yl)acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent like trifluoromethyl iodide.

    Methylation and Oxidation: The methyl group can be introduced through a Friedel-Crafts alkylation reaction, followed by oxidation to form the ketone.

    Attachment of the Acetic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and greener solvents to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the ketone group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

2-(2-Methyl-4-oxo-6-(trifluoromethyl)quinolin-1(4H)-yl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-(2-Methyl-4-oxo-6-(trifluoromethyl)quinolin-1(4H)-yl)acetic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Methyl-4-oxoquinolin-1(4H)-yl)acetic acid: Lacks the trifluoromethyl group, which may result in different biological activities.

    2-(4-Oxo-6-(trifluoromethyl)quinolin-1(4H)-yl)acetic acid: Lacks the methyl group, potentially affecting its chemical reactivity and biological properties.

    2-(2-Methyl-4-oxoquinolin-1(4H)-yl)propanoic acid: Contains a propanoic acid moiety instead of acetic acid, which may influence its pharmacokinetic properties.

Uniqueness

The presence of both the trifluoromethyl group and the acetic acid moiety in 2-(2-Methyl-4-oxo-6-(trifluoromethyl)quinolin-1(4H)-yl)acetic acid makes it unique compared to other quinoline derivatives. These functional groups can significantly impact the compound’s chemical reactivity, biological activity, and pharmacokinetic properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C13H10F3NO3

Molecular Weight

285.22 g/mol

IUPAC Name

2-[2-methyl-4-oxo-6-(trifluoromethyl)quinolin-1-yl]acetic acid

InChI

InChI=1S/C13H10F3NO3/c1-7-4-11(18)9-5-8(13(14,15)16)2-3-10(9)17(7)6-12(19)20/h2-5H,6H2,1H3,(H,19,20)

InChI Key

RRBYKVQPTJKLQG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C2=C(N1CC(=O)O)C=CC(=C2)C(F)(F)F

Origin of Product

United States

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